molecular formula C7H5BrClFO B1375302 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene CAS No. 943832-96-0

1-Bromo-4-chloro-2-fluoro-3-methoxybenzene

Cat. No.: B1375302
CAS No.: 943832-96-0
M. Wt: 239.47 g/mol
InChI Key: LFXNZQWUCRMXHN-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-fluoro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms, along with a methoxy group attached to the benzene ring

Safety and Hazards

1-Bromo-4-chloro-2-fluoro-3-methoxybenzene may cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed . Safety measures include avoiding breathing dust, vapor, mist, or gas, avoiding contact with skin and eyes, and using appropriate protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-chloro-2-fluoro-3-methoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process includes halogenation reactions, purification steps, and quality control measures to obtain the compound with high purity and yield .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of halogen atoms and a methoxy group on the benzene ring influences its reactivity and interaction with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities with potential biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene is unique due to the specific arrangement of halogen atoms and the methoxy group on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXNZQWUCRMXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A heterogeneous mixture of 3-bromo-6-chloro-2-fluorophenol (14.4 g, 0.064 mol), methyl iodide (13.5 g, 0.096 mol) and potassium carbonate (8.8 g, 0.064 mol) in acetonitrile (100 mL) was heated under reflux for two hours. The mixture was cooled, diluted with water (100 mL) and extracted with diethyl ether (2×150 mL). The combined extracts were dried and concentrated. The dark oil was purified by chromatography (5% ethyl acetate in hexanes) to give 1-bromo-4-chloro-2-fluoro-3-methoxybenzene (14.8 g, 0.062 mol) 1H NMR (CDCl3): δ 7.20 (m, 1H), 7.10 (dd, 1H), 4.0 (s, 3H).
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-bromo-6-chloro-2-fluorophenol (4.2 g, 18.63 mmol) in acetonitrile (35 mL) was added potassium carbonate (5.15 g, 37.3 mmol) followed by the addition of methyl iodide (2.330 mL, 37.3 mmol) dropwise at rt. The reaction mixture was heated to 85° C. for 3 h. The volatiles were evaporated; water (50 mL) was added and the solution extracted with ethyl acetate (2×80 mL). The combined organic layers were washed with brine (100 mL), dried over sodium sulphate, and concentrated under reduced pressure. The crude material was taken to the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 7.20 (m, 1H), 7.05 (m, 1H), 3.98 (s, 3H).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.33 mL
Type
reactant
Reaction Step Two

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